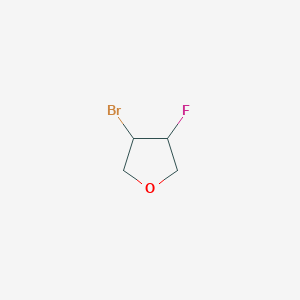

3-Bromo-4-fluorooxolane

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-fluorooxolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrFO/c5-3-1-7-2-4(3)6/h3-4H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWZMROPNYAMGRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity of 3 Bromo 4 Fluorooxolane

Nucleophilic Substitution Reactions at Brominated Positions

Selective Derivatization at C-3 Bromine

No specific research findings on the selective derivatization at the C-3 bromine of 3-Bromo-4-fluorooxolane are currently available.

Investigation of Steric and Electronic Effects on Reactivity

There are no published investigations into the steric and electronic effects on the reactivity of the C-3 bromine in this compound.

Reactivity of the Fluoro-Substituent in this compound

Potential for C-F Bond Activation and Functionalization

Specific studies on the C-F bond activation and subsequent functionalization of this compound have not been reported in the available literature.

Ring-Opening Reactions of this compound

Acid-Catalyzed Ring Opening

There is no specific data or documented research on the acid-catalyzed ring-opening reactions of this compound.

Transition Metal-Catalyzed Transformations

The carbon-bromine (C-Br) bond in this compound is a key functional group for participating in transition metal-catalyzed reactions, offering a pathway to introduce molecular complexity.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. specialchem.com The C(sp³)-Br bond in a halo-oxolane can undergo oxidative addition to a low-valent transition metal catalyst, typically palladium or nickel, initiating a catalytic cycle.

While no specific examples for this compound are documented, the principles of well-established cross-coupling reactions such as the Suzuki-Miyaura, Negishi, and Stille reactions are applicable. youtube.comyoutube.com These reactions involve the coupling of an organic halide with an organometallic reagent.

For instance, a palladium-catalyzed Suzuki-Miyaura coupling could potentially couple this compound with a boronic acid or ester. The general catalytic cycle involves:

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the halo-oxolane.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center.

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst. youtube.com

The table below illustrates a hypothetical Suzuki-Miyaura cross-coupling reaction based on general principles.

Table 1: Hypothetical Suzuki-Miyaura Cross-Coupling of a 3-Halo-oxolane

| Reactant 1 | Reactant 2 (Organoboron) | Catalyst | Base | Product |

|---|---|---|---|---|

| 3-Bromo-oxolane | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 3-Phenyl-oxolane |

| 3-Bromo-oxolane | Vinylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | 3-Vinyl-oxolane |

Beyond standard cross-coupling reactions, other transition metal-catalyzed transformations are relevant to halo-oxolanes. For example, palladium-catalyzed C(sp³)–H activation and functionalization of oxacycles have been reported. These reactions can introduce substituents at positions not amenable to traditional cross-coupling. nih.gov

Furthermore, the reactivity of polyhalogenated arenes and heteroarenes, where site-selective cross-coupling can be achieved based on electronic and steric effects, provides insights into how the two different halogen atoms in this compound might be selectively functionalized. nih.gov Generally, the C-Br bond is more reactive than the C-F bond in palladium-catalyzed cross-coupling reactions, suggesting that reactions would likely occur selectively at the C3 position.

Catalytic reactions that proceed via radical intermediates, such as some nickel-catalyzed couplings, could also be envisioned for this compound.

The table below summarizes some catalytic reactions that are relevant to the functionalization of the oxolane core, drawing from literature on similar systems.

Table 2: Examples of Catalytic Reactions for Tetrahydrofuran (B95107) (Oxolane) Functionalization

| Reaction Type | Substrate | Catalyst/Reagents | Product | Reference |

|---|---|---|---|---|

| Heck Reaction | γ-Hydroxy Alkenes | Pd Catalyst | Substituted Tetrahydrofurans | organic-chemistry.org |

| C(sp³)-H Arylation | Cyclic Ethers | Ni Catalyst / Photoredox | α-Aryl Cyclic Ethers | organic-chemistry.org |

| Iodocyclization | γ,δ-Unsaturated Alcohols | Cu Catalyst | Polysubstituted Tetrahydrofurans | chemistryviews.org |

Spectroscopic Characterization and Advanced Structural Analysis of 3 Bromo 4 Fluorooxolane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For 3-Bromo-4-fluorooxolane, this would involve a detailed analysis of its ¹H, ¹³C, and ¹⁹F NMR spectra.

Detailed ¹H, ¹³C, and ¹⁹F NMR Assignment and Coupling Constant Analysis

A complete analysis would require the assignment of chemical shifts (δ) for each unique proton, carbon, and fluorine nucleus in the molecule. These shifts are influenced by the local electronic environment, including the effects of the electronegative bromine and fluorine atoms and the oxygen atom within the oxolane (tetrahydrofuran) ring.

Furthermore, the analysis of spin-spin coupling constants (J) would be crucial. Key parameters would include:

¹H-¹H coupling constants: To determine the relative stereochemistry of the protons on the ring.

¹H-¹⁹F coupling constants: Geminal (²JHF) and vicinal (³JHF) couplings would provide critical information about the spatial relationship between the fluorine atom and adjacent protons.

¹³C-¹⁹F coupling constants: These couplings (¹JCF, ²JCF, etc.) are highly sensitive to the molecular geometry.

Without experimental spectra, a data table of these specific chemical shifts and coupling constants for this compound cannot be compiled.

Vibrational Spectroscopy (Infrared and Raman)

Correlation with Molecular Conformation

The vibrational frequencies of the oxolane ring itself, particularly the ring breathing and puckering modes, are sensitive to the ring's conformation. irb.hr In principle, the positions and intensities of certain IR and Raman bands could be correlated with the specific conformers present in the sample. However, without experimental spectra and computational studies for this compound, no such correlation can be made.

Mass Spectrometry for Fragmentation Pathway Elucidation

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and structural features. In an electron ionization (EI) mass spectrum of this compound, one would expect to see a molecular ion peak [M]⁺. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion would appear as a characteristic pair of peaks ([M]⁺ and [M+2]⁺) of roughly equal intensity.

The fragmentation pathways would likely involve the loss of the bromine and fluorine atoms, as well as cleavage of the oxolane ring. Common fragmentation patterns for cyclic ethers involve the loss of small neutral molecules. The specific fragmentation pattern of this compound, which would be key to confirming its structure, has not been documented in available mass spectral libraries.

X-ray Crystallography for Solid-State Structure Determination

As of the latest available research, a definitive single-crystal X-ray crystallographic analysis of this compound has not been reported in published scientific literature. While crystallographic data exists for analogous compounds featuring bromo- and fluoro- substitutions on different molecular scaffolds, such as chalcones and N-(3-bromo-4-fluorophenyl) derivatives, specific structural information for the this compound molecule determined by X-ray diffraction remains elusive. bris.ac.ukresearchgate.netnih.gov

The determination of the three-dimensional atomic arrangement of this compound in the solid state through X-ray crystallography would provide invaluable insights into its molecular geometry and intermolecular interactions. Such an analysis would yield precise data on bond lengths, bond angles, and torsion angles, defining the conformation of the oxolane ring and the spatial relationship between the bromine and fluorine substituents.

Furthermore, crystallographic data would elucidate the packing of the molecules in the crystal lattice, revealing any significant intermolecular forces such as dipole-dipole interactions or halogen bonding that govern the solid-state architecture. This information is crucial for understanding the compound's physical properties and for computational modeling studies.

Given the absence of experimental crystallographic data, any structural representation of this compound is currently limited to theoretical models and spectroscopic interpretations. Future research endeavors to synthesize and crystallize this compound are necessary to provide the empirical data for a complete solid-state structural characterization.

Table 1: Anticipated Crystallographic Data for this compound (Hypothetical)

| Parameter | Expected Data Type | Significance |

| Crystal System | e.g., Monoclinic | Describes the basic shape of the unit cell. |

| Space Group | e.g., P2₁/c | Defines the symmetry elements within the unit cell. |

| Unit Cell Dimensions (Å) | a, b, c | The lengths of the unit cell edges. |

| Unit Cell Angles (°) | α, β, γ | The angles between the unit cell edges. |

| Volume (ų) | V | The volume of the unit cell. |

| Z | Integer | The number of molecules per unit cell. |

| Density (calculated) | g/cm³ | The calculated density of the crystal. |

| Bond Lengths (Å) | C-O, C-C, C-Br, C-F | Precise distances between bonded atoms, revealing details of the covalent structure. |

| Bond Angles (°) | O-C-C, C-C-C, etc. | Angles between adjacent bonds, defining the local geometry. |

This compound

N-(3-bromo-4-fluorophenyl) researchgate.net

3'-bromo-4-methylchalcone bris.ac.uknih.gov

3'-cyano-4-methylchalcone

Theoretical and Computational Investigations of 3 Bromo 4 Fluorooxolane

Quantum Chemical Calculations (Density Functional Theory) for Electronic Structure and Stability

Density Functional Theory (DFT) stands as a powerful and widely used quantum chemical method for investigating the electronic structure and stability of molecules like 3-bromo-4-fluorooxolane. euroasiajournal.orgacs.orgsciepub.com DFT calculations can determine the optimized molecular geometry, bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.

For this compound, DFT calculations would reveal the influence of the electronegative bromine and fluorine substituents on the geometry of the oxolane ring. The calculated total energy of the molecule provides a measure of its thermodynamic stability. Furthermore, analysis of the molecular orbitals and the distribution of electron density would elucidate the electronic effects of the halogen substituents, such as inductive effects and potential intramolecular interactions.

Table 1: Illustrative DFT-Calculated Structural Parameters for this compound

| Parameter | Predicted Value |

| C-Br Bond Length | ~1.95 Å |

| C-F Bond Length | ~1.40 Å |

| C-O Bond Length (average) | ~1.43 Å |

| C-C Bond Length (average) | ~1.54 Å |

| Dipole Moment | ~2.5 - 3.5 D |

Note: These are hypothetical values based on typical DFT calculations for similar halogenated organic compounds and are intended for illustrative purposes.

Conformational Analysis and Pseudorotation of the Oxolane Ring

The five-membered oxolane (tetrahydrofuran) ring is not planar and exists in a continuous series of puckered conformations. wikipedia.org The dynamic interconversion between these conformations is described by a phenomenon known as pseudorotation. wikipedia.orgrsc.org This process involves low-energy out-of-plane motions of the carbon atoms, leading to conformations such as the "envelope" and "twist" forms. wikipedia.org

For this compound, the substituents on the ring will create a more complex potential energy surface for pseudorotation compared to the unsubstituted oxolane. nih.gov Computational conformational analysis would identify the most stable conformers (the global and local minima on the potential energy surface) and the energy barriers between them. This is crucial for understanding the molecule's three-dimensional shape and how it might interact with other molecules, such as enzymes or receptors. The relative energies of different conformers, for instance, cis and trans isomers with respect to the substituents, can be accurately calculated.

Prediction of Chemical Reactivity and Selectivity

Computational chemistry offers powerful tools to predict how and where a molecule is likely to react. For this compound, this is particularly important for understanding its potential as a synthetic intermediate.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. euroasiajournal.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of the HOMO and LUMO of this compound can be calculated using DFT.

The HOMO indicates regions of the molecule that are electron-rich and likely to act as a nucleophile, while the LUMO highlights electron-deficient regions susceptible to nucleophilic attack. Analysis of the FMOs would predict the most likely sites for reaction. For instance, the carbon atoms bonded to the electronegative bromine and fluorine atoms would be expected to have significant LUMO coefficients, marking them as potential electrophilic centers. The energy gap between the HOMO and LUMO is also an indicator of the molecule's kinetic stability. sciepub.com

Table 2: Illustrative FMO Analysis Data for this compound

| Parameter | Predicted Value (in eV) | Implication for Reactivity |

| HOMO Energy | -11.5 | Indicates regions prone to electrophilic attack. |

| LUMO Energy | -0.8 | Indicates regions prone to nucleophilic attack. |

| HOMO-LUMO Gap | 10.7 | A larger gap suggests higher kinetic stability. |

Note: These values are illustrative and would be determined through specific DFT calculations.

To gain a deeper understanding of a specific chemical reaction involving this compound, computational chemists can model the entire reaction pathway. This involves identifying the transition state—the highest energy point along the reaction coordinate that connects reactants to products. researchgate.net

For example, in a nucleophilic substitution reaction, where an incoming nucleophile displaces the bromide or fluoride (B91410), reaction pathway modeling can determine which displacement is more favorable. By calculating the activation energy (the energy difference between the reactants and the transition state), one can predict the reaction rate and the selectivity of the reaction. Characterizing the geometry of the transition state provides a detailed picture of the bond-breaking and bond-forming processes.

Solvation Effects on Molecular Properties and Reactivity

The properties and reactivity of a molecule can be significantly influenced by the solvent in which it is dissolved. Computational models can account for these solvation effects. Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. nih.gov Explicit solvation models involve including a number of solvent molecules in the calculation to simulate the local solvent environment.

For this compound, performing calculations in different solvents would predict how its conformational preferences, electronic properties, and reaction energetics change. euroasiajournal.org For instance, a polar solvent might stabilize a more polar conformer or a charge-separated transition state, thereby altering the molecule's behavior compared to the gas phase or a nonpolar solvent.

Role of 3 Bromo 4 Fluorooxolane in Advanced Synthetic Applications

As a Chiral Building Block for Complex Molecules

The presence of two stereocenters at the C3 and C4 positions of the oxolane ring implies that 3-Bromo-4-fluorooxolane can exist as multiple stereoisomers. If synthesized in an enantiomerically pure form, each isomer would represent a unique chiral building block. The distinct spatial arrangement of the bromo and fluoro substituents would allow for highly specific interactions in asymmetric synthesis, potentially serving as a key fragment in the construction of complex chiral molecules like pharmaceuticals or agrochemicals. The differential reactivity of the carbon-bromine and carbon-fluorine bonds could be exploited in sequential, stereocontrolled reactions to build molecular complexity.

Precursor to Fluorinated and Brominated Specialty Chemicals

The dual halogenation of this compound would theoretically make it a versatile precursor to a range of specialty chemicals. The bromine atom, being a good leaving group and susceptible to metallation, could be readily displaced or used in coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. This would allow for the synthesis of a diverse library of 3-substituted-4-fluorooxolanes.

Conversely, the fluorine atom, which forms a strong bond with carbon, would likely remain intact during many transformations, thereby ensuring the final products are fluorinated. The development of novel fluorinated and brominated heterocycles is of high interest for materials science and medicinal chemistry, and this compound could serve as a foundational starting material in this pursuit.

Conclusion and Future Research Outlook for 3 Bromo 4 Fluorooxolane Chemistry

Summary of Current Research Status

The field of halogenated organic compounds is integral to advancements in pharmaceuticals, materials science, and catalysis. Within this domain, 3-Bromo-4-fluorooxolane has emerged as a significant, albeit specialized, building block. Current research primarily focuses on its synthesis and its application as an intermediate in the creation of more complex molecules. The presence of both bromine and fluorine atoms on the oxolane (tetrahydrofuran) ring imparts unique reactivity and properties, making it a valuable synthon.

The oxolane ring itself is a common motif in biologically active compounds. The addition of halogen atoms can significantly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical in drug discovery. Research has demonstrated that halogenation is a key reaction in organic synthesis, with enzymatic catalysis, in particular, offering the potential for highly selective and environmentally friendly methods. researchgate.net Traditional halogenation methods often rely on harsh reagents and lack selectivity, leading to the exploration of milder and more efficient catalytic systems. researchgate.netnih.gov

Unexplored Synthetic Avenues and Methodological Challenges

While methods for the synthesis of halo-oxolanes exist, there remain significant challenges and unexplored avenues. A primary challenge lies in achieving high stereoselectivity during the introduction of the halogen atoms. The development of enantioselective methods for the synthesis of chiral halo-oxolanes is an area ripe for exploration. Furthermore, many existing synthetic routes can be resource-intensive and may not align with the principles of green chemistry. rroij.com

Future research could focus on the development of novel catalytic systems that can facilitate the direct and selective halogenation of the oxolane ring. nih.gov This could involve the design of new organocatalysts or transition-metal complexes tailored for this specific transformation. numberanalytics.com Additionally, exploring enzymatic or bio-catalytic approaches could provide highly selective and environmentally benign synthetic routes. researchgate.net The development of flow chemistry and microreactor technology for halo-oxolane synthesis could also enhance efficiency and safety. numberanalytics.com

Advancements in Catalytic Transformations of Halo-oxolanes

Recent years have seen significant progress in the development of catalytic methods for the transformation of halogenated compounds. These advancements are directly applicable to the chemistry of this compound. For instance, transition metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, could be employed to functionalize the C-Br bond of the oxolane ring. The development of catalysts that can selectively activate the C-Br bond in the presence of the more robust C-F bond is a key area of interest.

Furthermore, the use of photoredox catalysis and electrochemistry represents emerging frontiers for the transformation of halo-oxolanes. These methods can often proceed under mild conditions and offer unique reactivity patterns. The development of photocatalytic systems capable of activating the C-Br or even the C-F bond of this compound could open up new synthetic possibilities.

Recent advancements in halogenation catalysis include the use of:

Novel Catalytic Systems : Transition metal complexes and organocatalysts are being developed for more selective halogenation reactions. numberanalytics.com

Green Chemistry Approaches : The use of alternative halogenating agents and solvent-free reaction conditions is being explored to reduce environmental impact. numberanalytics.com

Electrochemical Methods : These methods offer improved selectivity and reduced waste generation. numberanalytics.com

Integration of Computational and Experimental Approaches

The synergy between computational chemistry and experimental work holds immense potential for advancing the chemistry of this compound. nih.gov Density Functional Theory (DFT) calculations can be used to predict the reactivity of the different positions on the oxolane ring, guiding the design of selective synthetic strategies. mdpi.com For example, computational studies can help in understanding the mechanism of catalytic reactions and in designing more efficient catalysts.

Moreover, computational screening of virtual libraries of this compound derivatives can accelerate the discovery of new molecules with desired properties. nih.gov This integrated approach can help to streamline the research process, from the fundamental understanding of reactivity to the design of new functional molecules. By combining computational predictions with targeted experimental validation, researchers can more efficiently explore the chemical space around this versatile building block. nih.gov

Emerging Applications in Related Chemical Sciences

The unique structural features of this compound make it an attractive scaffold for applications in various areas of chemical science. In medicinal chemistry, the incorporation of this moiety into drug candidates could lead to improved pharmacological profiles. The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom provides a handle for further synthetic elaboration. Fluorinated compounds have shown promise in a range of therapeutic areas, including as anticancer and antimicrobial agents. researchgate.net

Beyond pharmaceuticals, this compound and its derivatives could find applications in materials science. For example, they could be used as monomers for the synthesis of novel fluorinated polymers with unique properties, such as thermal stability and chemical resistance. The development of new boron-containing compounds for applications in medicinal chemistry and materials science is also a rapidly growing field. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.